Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
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Description
Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C18H12N2O4 and its molecular weight is 320.304. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Reactions with Aminoazole and Aromatic Aldehydes
The compound has been involved in reactions with aminoazoles and aromatic aldehydes, demonstrating its utility in synthesizing heterocyclic compounds. These reactions underline the versatility of the compound in forming complex structures with potential biological activities. For instance, reactions of methyl 4-hetaryl-2,4-dioxobutanoates with mixtures of aromatic (heteroaromatic) aldehydes and various amines have been studied, highlighting the compound's role in synthesizing novel heterocyclic amine derivatives (Gein et al., 2008).
Antimicrobial Evaluation
Some novel derivatives synthesized from the compound have shown antimicrobial properties. This suggests its potential application in developing new antimicrobial agents. The synthesis and antimicrobial evaluation of bis-α,β-unsaturated ketones and related derivatives incorporating the furyl motif signify the compound's role in pharmaceutical chemistry (Altalbawy, 2013).
Structural Studies
The structural analysis of related compounds provides insights into their chemical properties and potential applications. For instance, the study of 5-(2-Furyl)-6-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-8-ylmethanone highlights the structural intricacies and potential for further chemical exploration (Yaqub et al., 2009).
Properties
IUPAC Name |
methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-22-18(21)12-10-13(14-8-5-9-23-14)19-17-15(12)16(20-24-17)11-6-3-2-4-7-11/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARVTPJLTJSEDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.